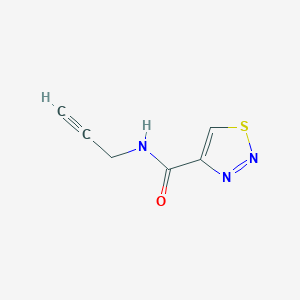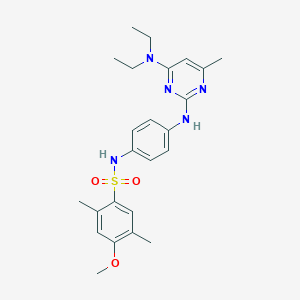![molecular formula C6H9NO2 B2592474 (1R,5R,6R)-6-Hydroxy-2-azabicyclo[3.2.0]heptan-3-one CAS No. 2241130-65-2](/img/structure/B2592474.png)
(1R,5R,6R)-6-Hydroxy-2-azabicyclo[3.2.0]heptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “(1R,5R,6R)-6-Hydroxy-2-azabicyclo[3.2.0]heptan-3-one” is not explicitly provided in the sources retrieved .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving "this compound" .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the sources retrieved .Scientific Research Applications
Synthesis and Derivatives
Synthesis of Chiral Bicyclic Azetidine Derivatives : The compound has been used in the synthesis of various derivatives of (5R)-1-azabicycloheptane, demonstrating its versatility in creating structurally complex molecules (Barrett et al., 2002).
Formation of 2-Azabicyclo Derivatives : It serves as a precursor for the formation of protected forms of exo-5-amino-exo-6-hydroxy-7-oxabicyclo derivatives, showcasing its utility in organic synthesis (Allemann & Vogel, 1991).
Preparation of β-Lactamase Inhibitors : The compound has been utilized in the preparation of various derivatives that act as β-lactamase inhibitors, indicating its importance in the development of antibacterial agents (Hunt & Zomaya, 1982).
Chemical Transformations and Applications
Intermediate in Synthesis of Nucleosides : It has been employed as an intermediate in the synthesis of cyclopentyl carbocyclic 2-deoxy-, 3-deoxy-, and ara- ribonucleoside analogues, highlighting its role in medicinal chemistry (Dominguez & Cullis, 1999).
Synthesis of Novel Thia-Azabicyclo Derivatives : The compound has been used to synthesize novel (2S,4S)-5-alkyl-2-thia-5-azabicyclo[2.2.1]heptan-3-one derivatives, showcasing its adaptability in synthesizing novel compounds (Yuan Zhe-dong, 2013).
Muscarinic Activities of Rigid Analogues : The compound's derivatives have been studied for their activities as muscarinic agonists, which is crucial for understanding their potential therapeutic applications (Pombo-Villar et al., 1992).
Anti-tumor Activity of Derivatives : Some derivatives of the compound have shown antitumor activity, indicating its significance in the development of anticancer drugs (Singh & Micetich, 2003).
Chemical Properties and Interactions
Copper Interaction Studies : The interaction of copper with derivatives of the compound has been studied, which is important for understanding its chemical behavior in biological systems (Cardiano et al., 2017).
Cellular Transport Characteristics : Studies on the cellular transport characteristics of certain derivatives provide insights into their pharmacokinetic properties (Obaidat et al., 2011).
Mechanism of Action
Safety and Hazards
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R,5R,6R)-6-Hydroxy-2-azabicyclo[3.2.0]heptan-3-one involves the conversion of a cyclic ketone to a bicyclic lactam through a ring-closing reaction. The hydroxyl group is introduced through a reduction reaction. The stereochemistry of the product is controlled by the starting material used in the synthesis pathway.", "Starting Materials": ["Cyclopentanone", "Ammonium acetate", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Methanol"], "Reaction": ["Step 1: Cyclopentanone is treated with ammonium acetate and acetic acid to form the corresponding imine.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the imine to the corresponding amine.", "Step 3: The amine is treated with sodium hydroxide and methanol to form the bicyclic lactam through a ring-closing reaction.", "Step 4: The lactam is treated with sodium borohydride to reduce the carbonyl group to a hydroxyl group, forming (1R,5R,6R)-6-Hydroxy-2-azabicyclo[3.2.0]heptan-3-one."] } | |
CAS No. |
2241130-65-2 |
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
6-hydroxy-2-azabicyclo[3.2.0]heptan-3-one |
InChI |
InChI=1S/C6H9NO2/c8-5-2-4-3(5)1-6(9)7-4/h3-5,8H,1-2H2,(H,7,9) |
InChI Key |
FVHDTRVHLLRSSN-UHFFFAOYSA-N |
SMILES |
C1C2C(C1O)CC(=O)N2 |
Canonical SMILES |
C1C2C(C1O)CC(=O)N2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B2592391.png)


![2-Chloro-N-[[(2R,3S)-1-methyl-5-oxo-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-3-yl]methyl]propanamide](/img/structure/B2592397.png)
![2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2592399.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2592400.png)

![1-(2,4-Dimethylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2592403.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2592407.png)



![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-naphthalenesulfonate](/img/structure/B2592412.png)

